3-(5-chloro-2-methoxyphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazole
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Overview
Description
3-(5-chloro-2-methoxyphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, and an ethylsulfanyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-methoxyphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazole typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazine derivatives with carbon disulfide followed by cyclization can yield the triazole ring.
Introduction of the phenyl group: The phenyl group with chloro and methoxy substituents can be introduced through nucleophilic substitution reactions.
Attachment of the ethylsulfanyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-chloro-2-methoxyphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrocarbons.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
3-(5-chloro-2-methoxyphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The presence of the chloro and methoxy groups can enhance its binding affinity and specificity. The ethylsulfanyl group may also play a role in modulating its chemical reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole: Lacks the ethylsulfanyl group.
3-(5-chloro-2-methoxyphenyl)-5-methyl-4H-1,2,4-triazole: Contains a methyl group instead of an ethylsulfanyl group.
3-(5-chloro-2-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole: Contains a phenyl group instead of an ethylsulfanyl group.
Uniqueness
The presence of the ethylsulfanyl group in 3-(5-chloro-2-methoxyphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazole distinguishes it from other similar compounds
Properties
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)-3-ethylsulfanyl-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-3-17-11-13-10(14-15-11)8-6-7(12)4-5-9(8)16-2/h4-6H,3H2,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJUVNVLVZPXIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NNC(=N1)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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